1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid 1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 956734-82-0
VCID: VC21516250
InChI: InChI=1S/C6H7IN2O2/c1-2-9-5(6(10)11)4(7)3-8-9/h3H,2H2,1H3,(H,10,11)
SMILES: CCN1C(=C(C=N1)I)C(=O)O
Molecular Formula: C6H7IN2O2
Molecular Weight: 266.04g/mol

1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid

CAS No.: 956734-82-0

Cat. No.: VC21516250

Molecular Formula: C6H7IN2O2

Molecular Weight: 266.04g/mol

* For research use only. Not for human or veterinary use.

1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid - 956734-82-0

Specification

CAS No. 956734-82-0
Molecular Formula C6H7IN2O2
Molecular Weight 266.04g/mol
IUPAC Name 2-ethyl-4-iodopyrazole-3-carboxylic acid
Standard InChI InChI=1S/C6H7IN2O2/c1-2-9-5(6(10)11)4(7)3-8-9/h3H,2H2,1H3,(H,10,11)
Standard InChI Key OEGQAYXGCKBULW-UHFFFAOYSA-N
SMILES CCN1C(=C(C=N1)I)C(=O)O
Canonical SMILES CCN1C(=C(C=N1)I)C(=O)O

Introduction

Chemical Identity and Structural Features

1-Ethyl-4-iodo-1H-pyrazole-5-carboxylic acid (CAS No. 956734-82-0) is a heterocyclic organic compound featuring a five-membered pyrazole ring with two nitrogen atoms . Its molecular formula is C6H7IN2O2 with a molecular weight of 266.04 g/mol . The compound's structure includes several key functional groups that contribute to its chemical properties: an ethyl group at position 1, an iodine atom at position 4, and a carboxylic acid group at position 5 of the pyrazole ring .

The structural representation can be described using the following identifiers:

Chemical Identifiers

Table 1: Key Chemical Identifiers for 1-Ethyl-4-iodo-1H-pyrazole-5-carboxylic acid

Identifier TypeValue
CAS Number956734-82-0
Molecular FormulaC6H7IN2O2
Molecular Weight266.04 g/mol
IUPAC Name1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid
InChI1S/C6H7IN2O2/c1-2-9-5(6(10)11)4(7)3-8-9/h3H,2H2,1H3,(H,10,11)
InChI KeyOEGQAYXGCKBULW-UHFFFAOYSA-N
SMILESO=C(C1=C(I)C=NN1CC)O

The compound's structure contributes significantly to its chemical reactivity and potential biological activities. The presence of the iodine atom provides a reactive site for various substitution reactions, while the carboxylic acid group offers possibilities for derivatization through esterification or amidation reactions .

Physical and Chemical Properties

1-Ethyl-4-iodo-1H-pyrazole-5-carboxylic acid exhibits physical and chemical properties characteristic of heterocyclic compounds containing carboxylic acid functionality. While specific experimental data on this compound is limited in the literature, theoretical predictions and comparisons with similar compounds provide valuable insights.

Chemical Properties

The chemical reactivity of 1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid is primarily determined by its functional groups:

  • The carboxylic acid group is acidic and can participate in reactions typical of carboxylic acids, including esterification, amidation, and salt formation.

  • The iodine atom at position 4 represents a reactive site for nucleophilic substitution reactions, making this compound valuable as a building block in organic synthesis.

  • The pyrazole ring, being an electron-rich heterocycle, can undergo various electrophilic substitution reactions.

Comparative Analysis with Similar Compounds

Several related compounds share structural similarities with 1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid, offering a basis for comparative analysis. Understanding these relationships provides insights into structure-activity relationships and potential applications.

Structural Analogues

Table 2: Comparison of 1-Ethyl-4-iodo-1H-pyrazole-5-carboxylic acid with Structural Analogues

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Differences
1-Ethyl-4-iodo-1H-pyrazole-5-carboxylic acid956734-82-0C6H7IN2O2266.04Reference compound
3-Amino-1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid1354705-84-2C6H8IN3O2281.05Contains amino group at position 3
1-Ethyl-4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid2098132-24-0C12H11IN2O2342.13Contains phenyl group at position 3
Methyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate1354704-69-0C7H9IN2O2280.06Methyl ester instead of free carboxylic acid
1-Ethyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid1354705-26-2C7H9IN2O2280.06Contains methyl at position 5, carboxylic acid at position 3
1-Ethyl-4-iodo-5-nitro-1H-pyrazole-3-carboxylic acid1354706-75-4C6H6IN3O4311.03Contains nitro group at position 5, carboxylic acid at position 3

Structure-Activity Relationships

The structural variations among these analogues can significantly impact their chemical reactivity and biological activities:

  • Position of Functional Groups: The positioning of the carboxylic acid group (at position 3 versus position 5) can affect the compound's binding properties to biological targets.

  • Additional Substituents: The presence of amino, nitro, or phenyl groups introduces additional reactive sites and can modify the electronic properties of the pyrazole ring.

  • Esterification: The conversion of the carboxylic acid to an ester (as in methyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate) alters solubility properties and can affect absorption in biological systems.

Current Research and Future Directions

Research on pyrazole derivatives, including compounds like 1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid, continues to expand, driven by their versatile applications in medicinal chemistry and organic synthesis.

Research Trends

Current research trends involving pyrazole derivatives include:

  • Structure Modification: Explorations of how structural modifications affect biological activity, with a focus on optimizing desired properties while minimizing side effects.

  • Mechanism Studies: Investigations into the mechanisms by which pyrazole derivatives interact with biological targets, providing insights for rational drug design.

  • Combinatorial Approaches: Use of combinatorial chemistry to generate libraries of pyrazole derivatives for high-throughput screening against various biological targets.

Future Research Directions

Promising future directions for research on 1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid and related compounds include:

  • Targeted Synthesis: Development of more efficient and selective synthetic routes to access specific pyrazole derivatives with desired substitution patterns.

  • Biological Evaluation: Comprehensive assessment of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

  • Structure-Property Relationships: Detailed studies correlating structure with physical, chemical, and biological properties to guide future compound design.

  • Drug Delivery Systems: Investigation of formulation strategies to enhance the delivery of pyrazole-based compounds to specific biological targets.

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